molecular formula C14H20O2 B14703417 5-Ethyl-2,5-dimethyl-2-phenyl-1,3-dioxane CAS No. 24571-26-4

5-Ethyl-2,5-dimethyl-2-phenyl-1,3-dioxane

Cat. No.: B14703417
CAS No.: 24571-26-4
M. Wt: 220.31 g/mol
InChI Key: AVOLMNLLCMLSOJ-UHFFFAOYSA-N
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Description

5-Ethyl-2,5-dimethyl-2-phenyl-1,3-dioxane is an organic compound belonging to the class of dioxanes Dioxanes are heterocyclic organic compounds with a six-membered ring containing two oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-2,5-dimethyl-2-phenyl-1,3-dioxane typically involves the reaction of a carbonyl compound with a diol in the presence of an acid catalyst. One common method is the reaction between a ketone or an aldehyde with 1,3-diols. The reaction is usually catalyzed by Brönsted or Lewis acids, such as toluenesulfonic acid or zirconium tetrachloride, under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The removal of water from the reaction mixture using a Dean-Stark apparatus or molecular sieves is often employed to drive the reaction to completion .

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-2,5-dimethyl-2-phenyl-1,3-dioxane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4).

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophilic substitution reactions can occur, especially at the phenyl ring, using reagents like bromine (Br2) or chlorine (Cl2).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Halogens (Br2, Cl2) in the presence of a catalyst like iron (Fe).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

5-Ethyl-2,5-dimethyl-2-phenyl-1,3-dioxane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Ethyl-2,5-dimethyl-2-phenyl-1,3-dioxane involves its interaction with molecular targets and pathways. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the reaction conditions. Its effects are mediated through the formation of reactive intermediates, which can interact with biological macromolecules, leading to changes in their structure and function .

Comparison with Similar Compounds

Similar Compounds

    1,3-Dioxane: A parent compound with similar structural features but lacking the ethyl, dimethyl, and phenyl substituents.

    1,3-Dioxolane: Another related compound with a five-membered ring containing two oxygen atoms.

    5,5-Dimethyl-1,3-dioxane-2-one: A structurally similar compound with different substituents.

Uniqueness

The presence of the phenyl group, in particular, enhances its reactivity and potential interactions with biological targets, making it a valuable compound for research and industrial applications .

Properties

CAS No.

24571-26-4

Molecular Formula

C14H20O2

Molecular Weight

220.31 g/mol

IUPAC Name

5-ethyl-2,5-dimethyl-2-phenyl-1,3-dioxane

InChI

InChI=1S/C14H20O2/c1-4-13(2)10-15-14(3,16-11-13)12-8-6-5-7-9-12/h5-9H,4,10-11H2,1-3H3

InChI Key

AVOLMNLLCMLSOJ-UHFFFAOYSA-N

Canonical SMILES

CCC1(COC(OC1)(C)C2=CC=CC=C2)C

Origin of Product

United States

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